
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile reagent that can be used in a variety of chemical reactions, including the protection of alcohols and amines, the synthesis of carbohydrates, and the preparation of chiral building blocks.
Wirkmechanismus
The mechanism of action of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed to function as a protecting group for alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be easily removed under mild conditions, making it a useful reagent for protecting these functional groups during chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, it is not used as a drug and has no reported side effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also easily removable under mild conditions, making it a useful protecting group for alcohols and amines. However, (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations. It is a toxic substance and should be handled with care. It is also relatively expensive, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the use of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One potential area of research is the development of new synthetic routes for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde that are more efficient and cost-effective. Another potential area of research is the development of new applications for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, such as in the preparation of chiral ligands for asymmetric catalysis. Finally, there is a need for more research on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde to better understand its potential uses and limitations in scientific research.
Synthesemethoden
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized through a multistep process starting with 2,5-dimethoxytetrahydrofuran. The first step involves the oxidation of 2,5-dimethoxytetrahydrofuran to form 2,5-dimethoxytetrahydrofuran-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-butanediol to form (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a versatile reagent. It has been used in the synthesis of carbohydrates, the preparation of chiral building blocks, and the protection of alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the preparation of chiral stationary phases for chromatography and in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
159551-30-1 |
|---|---|
Produktname |
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2S,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
QMIGEDXMDGEZSR-QYNIQEEDSA-N |
Isomerische SMILES |
CO[C@H]1C[C@@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Kanonische SMILES |
COC1CC(C(O1)OC)C=O |
Synonyme |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



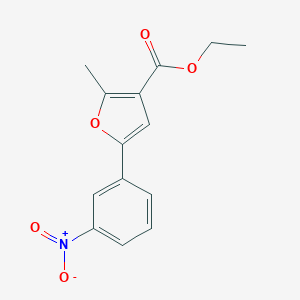
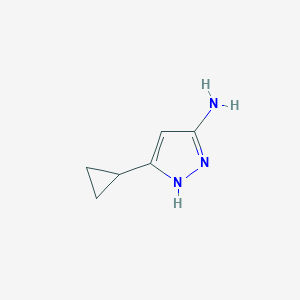
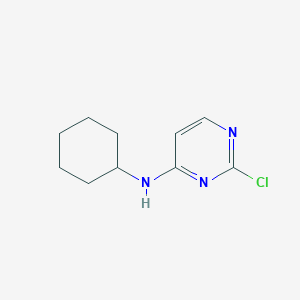
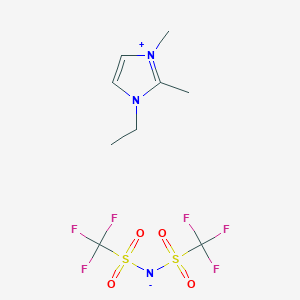
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
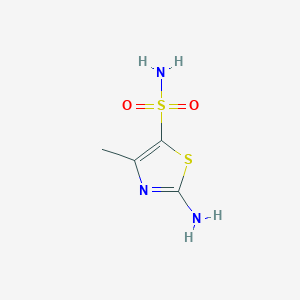
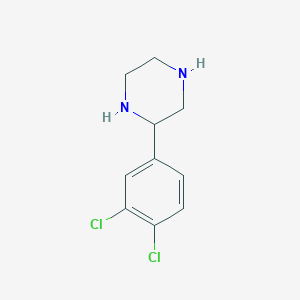
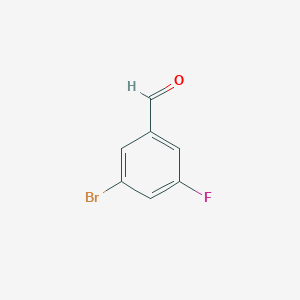
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
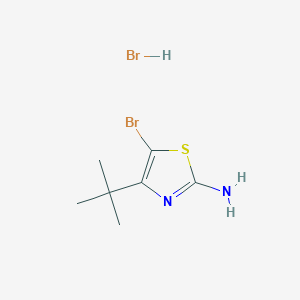
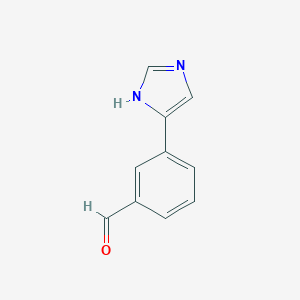
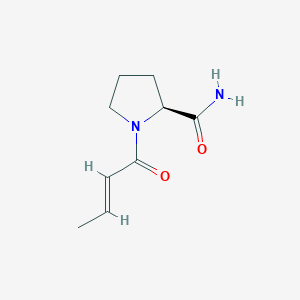
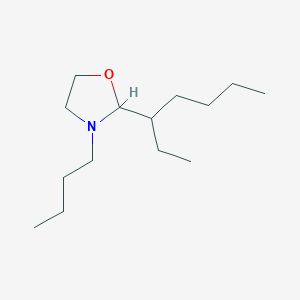
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)